molecular formula C9H12N2O2 B1273681 5-Amino-2-(dimethylamino)benzoic acid CAS No. 344303-78-2

5-Amino-2-(dimethylamino)benzoic acid

Cat. No.: B1273681
CAS No.: 344303-78-2
M. Wt: 180.2 g/mol
InChI Key: OROBFLSZISKPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is a derivative of benzoic acid, featuring both an amino group and a dimethylamino group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

5-Amino-2-(dimethylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of lanthanide complexes, where it coordinates with Gd3+ ions . The nature of these interactions involves coordination bonds between the amino and carboxyl groups of this compound and the metal ions. These interactions are crucial for the formation of stable complexes that can be used in various biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to enhance the internalization of cell-penetrating peptides, thereby affecting cellular uptake mechanisms . This enhancement is likely due to the interaction of this compound with specific cell surface receptors or transporters, leading to increased cellular uptake and subsequent intracellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions such as Gd3+ . These complexes can influence enzyme activity, either by inhibiting or activating specific enzymes. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a boiling point of 360.8°C and a flash point of 172.0°C . Over time, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized through conjugation reactions, where it forms complexes with other biomolecules . These metabolic pathways are crucial for the compound’s bioavailability and efficacy in biochemical applications. The interactions with enzymes such as kynurenine formamidase and kynureninase play a significant role in its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. These interactions are essential for its localization and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(dimethylamino)benzoic acid typically involves the reduction of 2-(dimethylamino)-5-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(dimethylamino)-5-nitrobenzoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-2-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROBFLSZISKPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384436
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344303-78-2
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-dimethylamino-5-nitro-benzoic acid (200 mg, 0.95 mmol) in methanol (15 ml) was hydrogenated over 10% Pd/C (20 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield the crude product. Recrystallisation using pet. ether yielded 5-amino-2-dimethylamino-benzoic acid (110 mg, 70%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(dimethylamino)benzoic acid
Reactant of Route 2
5-Amino-2-(dimethylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(dimethylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(dimethylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(dimethylamino)benzoic acid
Reactant of Route 6
5-Amino-2-(dimethylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.